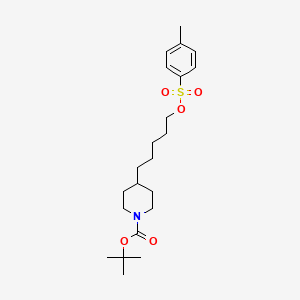

Tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

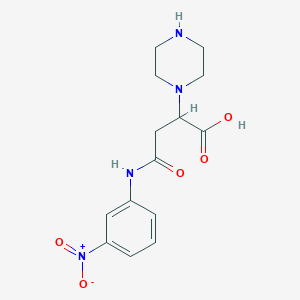

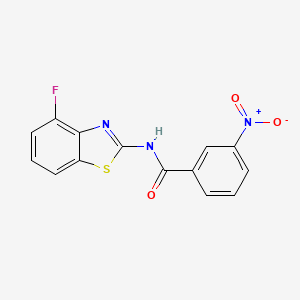

Tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 2102410-78-4 . It has a molecular weight of 425.59 and its IUPAC name is tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H35NO5S/c1-18-9-11-20 (12-10-18)29 (25,26)27-17-7-5-6-8-19-13-15-23 (16-14-19)21 (24)28-22 (2,3)4/h9-12,19H,5-8,13-17H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 425.59 . It is typically in the form of a white to yellow solid . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique

Chemical Synthesis and Intermediates

Tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Its versatile reactivity makes it an essential intermediate in the preparation of diverse compounds.

Proton Motive Force Inhibition in Mycobacterium tuberculosis (Mtb)

This compound plays a critical role in inhibiting proton motive force (PMF) in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). PMF is essential for Mtb’s long-term survival within infected granulomas, especially under hypoxic conditions . Understanding this mechanism could lead to novel TB treatments.

Biological Activity Precursor

Tert-butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate can serve as a precursor to biologically active natural products. For instance, it may contribute to the synthesis of compounds like Indiacen A and Indiacen B, which exhibit interesting pharmacological properties . Researchers explore its potential in drug discovery.

Mécanisme D'action

The mechanism of action for this compound is not specified in the retrieved data. It’s worth noting that the mechanism of action for a compound can vary greatly depending on its intended use, such as whether it’s used as a reagent in chemical reactions, a pharmaceutical drug, or in other applications .

Propriétés

IUPAC Name |

tert-butyl 4-[5-(4-methylphenyl)sulfonyloxypentyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO5S/c1-18-9-11-20(12-10-18)29(25,26)27-17-7-5-6-8-19-13-15-23(16-14-19)21(24)28-22(2,3)4/h9-12,19H,5-8,13-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCVKVXHTODNRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

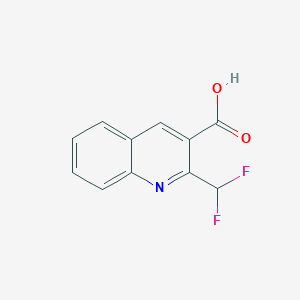

![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)

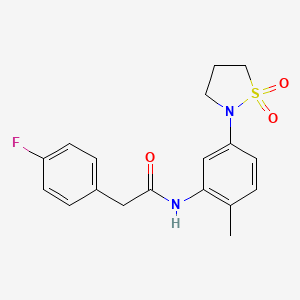

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2563283.png)